Methantheline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

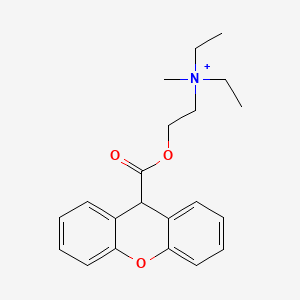

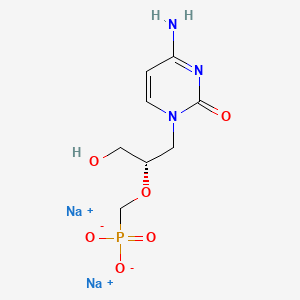

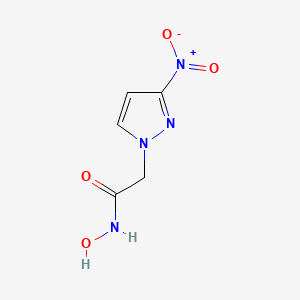

Methantheline, also known as banthine or vagantin, belongs to the class of organic compounds known as xanthenes. These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring. Methantheline is a drug which is used for the treatment of peptic ulcer disease, irritable bowel syndrome, pancreatitis, gastritis, biliary dyskinesia, pylorosplasm, and reflex neurogenic bladder in children. Methantheline is considered to be a practically insoluble (in water) and relatively neutral molecule. Methantheline has been detected in multiple biofluids, such as urine and blood. Within the cell, methantheline is primarily located in the membrane (predicted from logP).

Methantheline is a member of xanthenes.

Methantheline is a synthetic antispasmodic. Antispasmodics are used to relieve cramps or spasms of the stomach, intestines, and bladder. Methantheline is used to treat intestine or stomach ulcers (peptic ulcer disease), intestine problems (irritable bowel syndrome), pancreatitis, gastritis, biliary dyskinesia, pylorosplasm, or urinary problems (reflex neurogenic bladder in children).

Applications De Recherche Scientifique

Methanol as a Resource

- Methanotrophs and Biotechnological Applications : Methanotrophs, bacteria capable of using methane as their sole carbon source, have potential biotechnological applications including the production of single-cell protein, biopolymers, nanotechnology components, soluble metabolites, lipids, and more. Methanotrophs can also be engineered to produce new compounds and are valuable for bioremediation and chemical transformation processes (Strong, Xie, & Clarke, 2015).

Methanol Synthesis and Utilization

Liquid-Phase Methanol Synthesis : Methanol, a clean-burning fuel with various applications, can be produced from CO-rich gas in power stations during low power demand periods, highlighting its potential as a renewable energy source (Cybulski, 1994).

Hydrogen Production from Methanol : Methanol serves as a liquid hydrogen carrier, with its steam reforming, partial oxidation, and autothermal reforming being key methods for hydrogen production. The development of efficient catalysts and reactor technologies is crucial for advancing a hydrogen-methanol economy (García et al., 2021).

Methanol in Direct Methanol Fuel Cells : Methanol crossover in direct methanol fuel cells (DMFCs) presents a significant challenge. Understanding methanol crossover and developing methanol-impermeable polymer electrolytes are essential for advancing DMFC technology (Heinzel & Barragán, 1999).

Methanol in Environmental and Energy Applications

Methanol as an Indicator of Insulation Degradation : Methanol has been used as a marker for assessing the condition of solid insulation in power transformers. Its generation correlates with cellulose degradation, demonstrating its utility in monitoring transformer health (Jalbert et al., 2019).

Methanol Conversion to Value-Added Chemicals : Converting carbon dioxide into methanol using solar energy is a promising research area. Methanol produced from CO2 can be used as a sustainable fuel, addressing global warming and energy storage challenges (Ganesh, 2014).

Propriétés

Numéro CAS |

5818-17-7 |

|---|---|

Formule moléculaire |

C21H26NO3+ |

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium |

InChI |

InChI=1S/C21H26NO3/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20/h6-13,20H,4-5,14-15H2,1-3H3/q+1 |

Clé InChI |

GZHFODJQISUKAY-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

SMILES canonique |

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Autres numéros CAS |

5818-17-7 |

Description physique |

Solid |

Solubilité |

1.32e-04 g/L |

Synonymes |

Banthine methantheline methantheline bromide Vagantin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)

![N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide](/img/structure/B1203986.png)

![N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1203988.png)